Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate
CAS No.:
Cat. No.: VC17428767
Molecular Formula: C14H26O3Si
Molecular Weight: 270.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26O3Si |
|---|---|
| Molecular Weight | 270.44 g/mol |
| IUPAC Name | ethyl 2-[3-[tert-butyl(dimethyl)silyl]oxycyclobutylidene]acetate |
| Standard InChI | InChI=1S/C14H26O3Si/c1-7-16-13(15)10-11-8-12(9-11)17-18(5,6)14(2,3)4/h10,12H,7-9H2,1-6H3 |
| Standard InChI Key | YLBNTTXHEMCSJW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C=C1CC(C1)O[Si](C)(C)C(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure combines three key components:
-
A cyclobutylidene ring, a four-membered carbocycle with one double bond, introducing angular strain that enhances reactivity.
-
A tert-butyldimethylsilyl (TBDMS) ether group at the 3-position of the cyclobutylidene ring, which protects hydroxyl groups during multi-step syntheses .
-
An ethyl acetate moiety at the 2-position, providing an ester functional group amenable to nucleophilic substitution or reduction.
The IUPAC name, ethyl 2-[3-[tert-butyl(dimethyl)silyl]oxycyclobutylidene]acetate, reflects this arrangement. The canonical SMILES string CCOC(=O)C=C1CC(C1)O[Si](C)(C)C(C)(C)C encodes the connectivity, while the InChIKey YLBNTTXHEMCSJW-UHFFFAOYSA-N uniquely identifies its stereochemical features.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 270.44 g/mol | |
| CAS Number | 1638764-67-6 | |
| Purity (Commercial Grade) | ≥97% | |
| Stability | Hydrolytically stable (TBDMS group) |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate typically involves two sequential steps:
-
Protection of a Hydroxyl Group: A cyclobutanol derivative is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole to form the TBDMS-protected intermediate.
-
Esterification: The resulting silyl ether undergoes acetylation with ethyl bromoacetate or a similar reagent to install the ethyl acetate group.
A representative reaction scheme is:
Applications in Organic Synthesis
Intermediate in Pharmaceutical Synthesis
The compound’s dual functionality enables diverse downstream reactions:
-
Ring-Opening Reactions: The cyclobutylidene ring undergoes photochemical or thermal ring-opening to form dienes, useful in Diels-Alder reactions.
-
Deprotection: The TBDMS group can be removed under mild acidic conditions (e.g., HF·pyridine), revealing a hydroxyl group for further oxidation or coupling .
Table 2: Representative Transformations
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| TBDMS Deprotection | HF·pyridine, THF | Hydroxyl-containing intermediates for APIs |
| Ester Hydrolysis | NaOH, H₂O/EtOH | Carboxylic acid derivatives |
| Cycloaddition | Light or heat | Polycyclic compounds |
Future Research Directions
Expanding Synthetic Utility
Future studies could explore:
-
Asymmetric Synthesis: Developing enantioselective routes to access chiral cyclobutylidene derivatives.
-
Cross-Coupling Reactions: Leveraging transition-metal catalysis to functionalize the cyclobutylidene core.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume